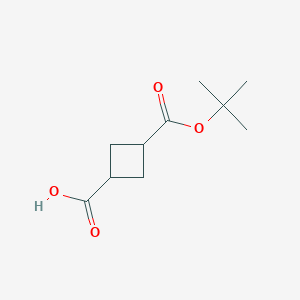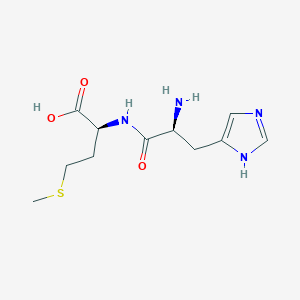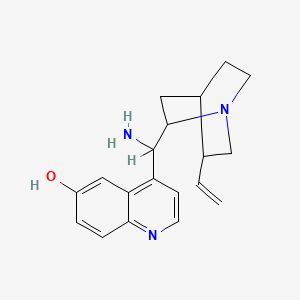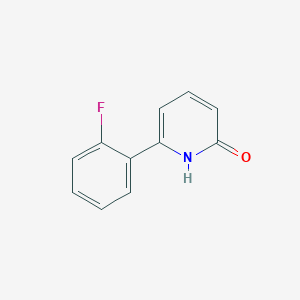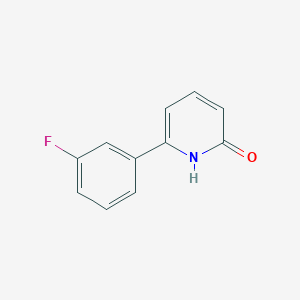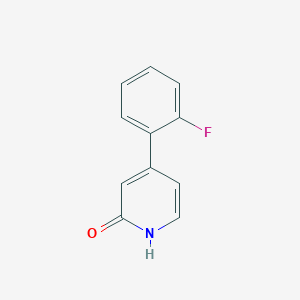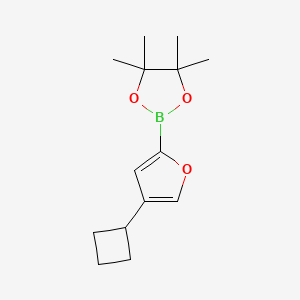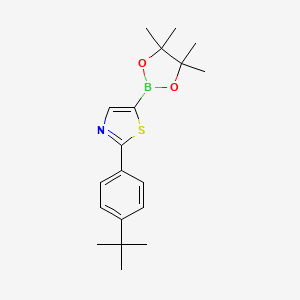
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester, also known as 4-TBPB, is a boronic acid-based small molecule that has been used in a wide range of scientific research applications. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry. Its unique structure has enabled its use in a variety of applications, including the synthesis of new molecules, the study of biochemical pathways, and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester has been used in a wide range of scientific research applications. It has been used in the synthesis of new molecules, such as peptides, oligonucleotides, and proteins. It has also been used to study biochemical pathways, such as the synthesis of fatty acids and the regulation of gene expression. Additionally, it has been used as a tool to develop new drugs, as well as to study the pharmacology of existing drugs.
Wirkmechanismus
The mechanism of action of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boronic acid moiety of the molecule is responsible for its ability to interact with enzymes and other proteins, leading to the formation of covalent bonds. This interaction can lead to the inhibition or activation of the enzyme, which can result in the desired effect. Additionally, this compound can also interact with other molecules, such as carbohydrates, lipids, and nucleotides, which can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. It has also been shown to interact with other proteins, such as enzymes involved in the regulation of gene expression and the synthesis of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly versatile compound with a wide range of applications. It is also relatively easy to synthesize and handle, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and can be used in a wide range of concentrations. However, it is important to note that this compound can be toxic in high concentrations and can be corrosive to some materials, such as glass and plastic.
Zukünftige Richtungen
The potential applications of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester are still being explored. Possible future directions include the development of new drugs and the study of biochemical pathways. Additionally, this compound could be used to study the pharmacology of existing drugs and to develop new methods of drug delivery. Additionally, this compound could be used to study the structure and function of proteins and other molecules. Finally, this compound could be used to develop new methods for the synthesis of molecules and the study of biochemical pathways.
Synthesemethoden
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves the reaction of 4-tert-butylphenylboronic acid with thiazole-5-boronic acid in the presence of a catalyst. This reaction results in the formation of a pinacol ester, which is then purified by recrystallization. Other methods of synthesis include the condensation of thiazole-5-boronic acid with 4-tert-butylphenol, as well as the direct reaction of 4-tert-butylphenylboronic acid with thiazole-5-boronic acid.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO2S/c1-17(2,3)14-10-8-13(9-11-14)16-21-12-15(24-16)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSAJFGBMASBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
